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Compound of Interest

Compound Name: C31H33N307S

Cat. No.: B15173839

For Immediate Release

This application note provides a detailed protocol for the multi-step synthesis of Darunavir
(C31H33N307S), a potent HIV protease inhibitor. The outlined synthetic strategy is intended
for researchers, scientists, and drug development professionals, offering a comprehensive
guide from starting materials to the final active pharmaceutical ingredient.

Introduction

Darunavir, with the molecular formula C31H33N307S, is a second-generation protease
inhibitor used in the treatment of HIV infection. Its complex molecular structure necessitates a
multi-step synthetic approach. This document outlines a common and effective synthetic route,
commencing from a commercially available Boc-protected epoxide. The synthesis involves key
steps such as epoxide ring-opening, sulfonamide formation, deprotection, and final coupling
with a chiral bicyclic furan derivative.

Quantitative Data Summary

The following table summarizes the key quantitative data for each step of the Darunavir
synthesis protocol.
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Experimental Protocols
Step 1: Epoxide Ring Opening

This step involves the nucleophilic attack of isobutylamine on the Boc-protected epoxide to
form the corresponding amino alcohol.

Procedure:

e To a solution of tert-butyl ((S)-1-((S)-oxiran-2-yl)-2-phenylethyl)carbamate (1.0 equivalent) in
absolute ethanol, add isobutylamine (1.0 equivalent).

e Heat the reaction mixture to 85°C and stir for 3 hours under a nitrogen atmosphere.[1]
» Monitor the reaction progress by thin-layer chromatography (TLC).
o Upon completion, concentrate the reaction mixture under reduced pressure.

 Purify the crude product by column chromatography on silica gel using an ethyl
acetate/hexane gradient to yield the desired amino alcohol.

Step 2: Sulfonamide Formation

The secondary amine of the amino alcohol is reacted with p-nitrobenzenesulfonyl chloride to
introduce the sulfonamide moiety.

Procedure:

Dissolve the product from Step 1 (1.0 equivalent) in anhydrous dichloromethane.

Add triethylamine (1.1 equivalents) to the solution.

Cool the mixture to 0°C in an ice bath.

Add p-nitrobenzenesulfonyl chloride (1.1 equivalents) portion-wise over 30 minutes.

Allow the reaction to warm to room temperature and stir overnight.[1]

Quench the reaction with water and separate the organic layer.
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o Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in

vacuo.

 Purify the residue by column chromatography (ethyl acetate/hexane) to obtain the Boc-
protected sulfonamide.

Step 3: Boc Deprotection

The tert-butyloxycarbonyl (Boc) protecting group is removed under acidic conditions.
Procedure:

e Dissolve the product from Step 2 in a 1:1 mixture of trifluoroacetic acid and dichloromethane.
 Stir the solution at room temperature overnight.

e Monitor the deprotection by TLC.

o Carefully neutralize the reaction mixture with a saturated aqueous solution of sodium
bicarbonate.

» Extract the product with dichloromethane.

e Dry the combined organic layers over anhydrous sodium sulfate and concentrate to yield the
deprotected amine.

Step 4: Reduction of the Nitro Group

The nitro group on the phenylsulfonamide moiety is reduced to an amine via catalytic
hydrogenation.

Procedure:
e Dissolve the product from Step 3 in ethyl acetate.
e Add 10% Palladium on carbon (Pd/C) catalyst.

« Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature
until the reaction is complete (monitored by TLC).
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« Filter the reaction mixture through a pad of Celite to remove the catalyst.

» Concentrate the filtrate under reduced pressure to obtain the corresponding amine.[2][3]

Step 5: Final Coupling Reaction

The amine from Step 4 is coupled with an activated form of (3R,3aS,6aR)-hexahydrofuro[2,3-
b]furan-3-ol to yield Darunavir. The furanol is typically activated with a coupling agent like N,N'-
disuccinimidyl carbonate or 1,1'-carbonyldiimidazole prior to this step.

Procedure:

To a solution of the amine from Step 4 (1.0 equivalent) in dichloromethane, add triethylamine
(3.0 equivalents).[2][3]

e Add the activated (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-yl derivative.
 Stir the reaction mixture at 23°C for 12 hours.[2][3]

» Wash the reaction mixture with water and brine.

» Dry the organic layer over anhydrous sodium sulfate and concentrate.

e The crude product is purified by recrystallization from a suitable solvent system (e.qg.,
ethanol/ethyl acetate) to afford Darunauvir.
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Caption: Overall workflow for the multi-step synthesis of Darunavir.
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Caption: General experimental workflow for each synthetic step.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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